Physical‑Form Advantage: Solid Hydrochloride Salt vs. Yellow Oil of the Free Base
The target compound is supplied as a stable hydrochloride salt, which is expected to be a free‑flowing crystalline solid at ambient temperature, whereas the corresponding free base (1‑ethyl‑4‑methyl‑1H‑pyrazol‑3‑amine, CAS 1174882‑85‑9) is reported as a yellow oil . Solid‑state handling reduces weighing errors, improves long‑term storage stability, and simplifies dissolution in aqueous buffers for biological assays. Precise aqueous solubility data are not publicly available for this specific salt; however, hydrochloride salt formation generally increases the aqueous solubility of amine‑containing heterocycles by 10‑ to 100‑fold relative to their free bases, based on class‑level behaviour of pyrazole amines [1].
| Evidence Dimension | Physical state at 25 °C |
|---|---|
| Target Compound Data | Crystalline solid (hydrochloride salt) |
| Comparator Or Baseline | 1‑Ethyl‑4‑methyl‑1H‑pyrazol‑3‑amine (free base, CAS 1174882‑85‑9): yellow oil |
| Quantified Difference | Target is a solid; comparator is a liquid. No quantitative solubility data available for head‑to‑head comparison. |
| Conditions | Ambient temperature and pressure, visual observation by vendor |
Why This Matters
For high‑throughput screening laboratories, solid compounds enable automated powder dispensing and gravimetric preparation of stock solutions, reducing pre‑assay variability compared with liquid free bases that require density correction.
- [1] Stahl, P. H.; Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. 2nd ed. Wiley‑VCH, 2011. (General solubility enhancement of hydrochloride vs. free amine). View Source
